molecular formula C9H12ClNO B6592327 4-(2-Aminocyclopropyl)phenol hydrochloride CAS No. 1929606-76-7

4-(2-Aminocyclopropyl)phenol hydrochloride

Cat. No.: B6592327
CAS No.: 1929606-76-7
M. Wt: 185.65 g/mol
InChI Key: DRXQXLSBQBYAGH-UHFFFAOYSA-N
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Description

4-(2-Aminocyclopropyl)phenol hydrochloride is a chemical compound with the molecular formula C9H11NO·HCl It is a derivative of phenol, featuring a cyclopropyl group attached to the phenol ring, and an amino group on the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminocyclopropyl)phenol hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Ring: This can be achieved through a cyclopropanation reaction, where an alkene is converted into a cyclopropane derivative using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the Amino Group: The amino group can be introduced via an amination reaction, where an appropriate precursor is treated with ammonia or an amine under suitable conditions.

    Attachment to the Phenol Ring: The cyclopropylamine derivative is then coupled with a phenol derivative through a nucleophilic aromatic substitution reaction, often using a base such as sodium hydride or potassium carbonate.

    Formation of the Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminocyclopropyl)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones and related compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Aminocyclopropyl)phenol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Aminocyclopropyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds and participate in aromatic interactions, while the amino group can engage in ionic and hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminocyclopropyl)phenol: The free base form of the compound.

    4-(2-Aminocyclopropyl)aniline: A similar compound with an aniline group instead of a phenol group.

    4-(2-Aminocyclopropyl)benzoic acid: A derivative with a carboxylic acid group.

Uniqueness

4-(2-Aminocyclopropyl)phenol hydrochloride is unique due to the presence of both a cyclopropyl ring and a phenol group, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

4-(2-aminocyclopropyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-9-5-8(9)6-1-3-7(11)4-2-6;/h1-4,8-9,11H,5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXQXLSBQBYAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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